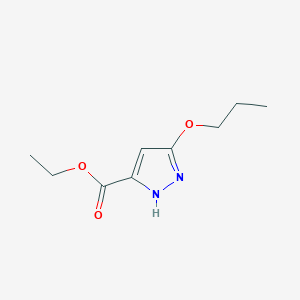
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in ethanol or another suitable solvent . The general synthetic route can be summarized as follows:
Formation of pyrazole ring: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.
Introduction of propoxy group: The propoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-propoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications .
Biological Activity
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article explores its synthesis, biological properties, and comparative analysis with related compounds.
Chemical Structure and Synthesis
This compound features a pyrazole ring with a propoxy group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C9H12N2O3. The synthesis typically involves several steps, including the reaction of diethyl oxalate with hydrazine derivatives to form the pyrazole structure, followed by esterification to introduce the ethyl group.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds with structural similarities have been evaluated using the carrageenan-induced paw edema model in rats, revealing promising results in reducing inflammation .
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity, making it a candidate for drug development targeting microbial infections.
Comparative Analysis of Pyrazole Derivatives
A comparative study of various pyrazole derivatives highlights the unique properties of this compound. The following table summarizes key structural features and notable activities of selected pyrazole derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 1H-pyrazole-3-carboxylate | Carboxylate at position 3 | Antimicrobial activity |
| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Hydroxy group at position 5 | Anti-inflammatory effects |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 5 | Enzyme inhibition |
| This compound | Propoxy group at position 5 | Potential anti-inflammatory & antimicrobial activity |
The propoxy substitution at the 5-position may enhance solubility and selectivity towards biological targets, differentiating it from other derivatives.
Case Studies and Research Findings
Several studies have examined the pharmacological potential of pyrazole derivatives. One study synthesized a series of ethyl-substituted pyrazoles and evaluated their anti-inflammatory properties. Results indicated that specific substitutions could significantly enhance activity compared to control groups . Another investigation focused on the binding interactions of these compounds with biological macromolecules, providing insights into their mechanisms of action.
Properties
CAS No. |
1344687-43-9 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-propoxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-14-8-6-7(10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
IBJIABOVWQDMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NNC(=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















